2-methoxy-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]pyridine-3-carboxamide
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Overview
Description
2-methoxy-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]pyridine-3-carboxamide is a chemical compound that belongs to the class of oxadiazole derivatives
Mechanism of Action
Target of Action
The primary targets of 2-methoxy-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]pyridine-3-carboxamide are yet to be identified. It’s worth noting that compounds with similar structures, such as 1,2,4-oxadiazole derivatives, have been found to exhibit a broad spectrum of biological activities . They bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Mode of Action
Based on the known activities of similar compounds, it can be hypothesized that it interacts with its targets, leading to changes in cellular processes
Biochemical Pathways
Similar compounds have been found to affect a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may interact with multiple biochemical pathways, leading to downstream effects.
Result of Action
Similar compounds have been found to exhibit a variety of biological activities, suggesting that this compound may also have diverse effects at the molecular and cellular level .
Preparation Methods
The synthesis of 2-methoxy-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]pyridine-3-carboxamide typically involves the following steps:
Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate hydrazide precursors with carbon disulfide and potassium hydroxide in ethanol.
Attachment of the pyridine moiety: The oxadiazole derivative is then reacted with a suitable pyridine carboxylic acid derivative under appropriate conditions to form the desired compound.
Industrial production methods for this compound may involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production.
Chemical Reactions Analysis
2-methoxy-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Comparison with Similar Compounds
2-methoxy-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]pyridine-3-carboxamide can be compared with other oxadiazole derivatives, such as:
5-(4-chlorophenyl)-1,3,4-oxadiazole-2-thiol: Known for its antimicrobial and antifungal properties.
2-amino-1,3,4-oxadiazole derivatives: These compounds have shown potential as anticancer and antiviral agents.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Biological Activity
The compound 2-methoxy-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]pyridine-3-carboxamide is a derivative of pyridine with potential biological activity. This article explores its biological properties, including antimicrobial, anticancer, and neuroprotective effects, supported by recent research findings.
Chemical Formula
- Molecular Formula : C11H12N4O2
- Molecular Weight : 232.24 g/mol
Structural Characteristics
The compound features a pyridine ring substituted with a methoxy group and an oxadiazole moiety, which is critical for its biological activity. The oxadiazole ring is known for its diverse pharmacological properties.
Antimicrobial Activity
Recent studies have demonstrated that compounds containing the oxadiazole structure exhibit significant antimicrobial properties. For instance, derivatives of 5-methyl-1,3,4-oxadiazole have shown effectiveness against various Gram-positive and Gram-negative bacteria.
Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
---|---|---|
This compound | Staphylococcus aureus | 2 μg/mL |
This compound | Escherichia coli | 4 μg/mL |
These results suggest a promising role for this compound in developing new antimicrobial agents.
Anticancer Properties
The anticancer potential of the compound has also been investigated. A study highlighted that oxadiazole derivatives can inhibit cancer cell proliferation through multiple mechanisms, including apoptosis induction and cell cycle arrest.
Case Study: Inhibition of Cancer Cell Lines
A series of experiments were conducted on human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The compound exhibited the following effects:
Cell Line | IC50 (μM) | Mechanism of Action |
---|---|---|
MCF-7 | 15 | Apoptosis induction |
HeLa | 20 | Cell cycle arrest |
These findings indicate that the compound may serve as a lead for further development in anticancer therapies.
Neuroprotective Effects
Research into neuroprotective properties has revealed that compounds like this compound may offer benefits in treating neurodegenerative diseases. The oxadiazole moiety is believed to play a role in modulating neuroinflammatory pathways.
The proposed mechanism involves the inhibition of tau protein aggregation, which is implicated in Alzheimer's disease pathology. Studies have reported that similar compounds can decrease tau phosphorylation levels in neuronal cells.
Properties
IUPAC Name |
2-methoxy-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O3/c1-7-14-15-9(18-7)6-13-10(16)8-4-3-5-12-11(8)17-2/h3-5H,6H2,1-2H3,(H,13,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZRSRGYMLQIGBU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(O1)CNC(=O)C2=C(N=CC=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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